2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
2-(Benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a pyrimidoquinoline derivative characterized by a benzylthio (-S-CH2C6H5) group at position 2 and a 4-chlorophenyl substituent at position 3. Pyrimidoquinolines are renowned for their fused heterocyclic structure, which confers diverse biological activities, including anticancer, antifungal, and antimicrobial properties . The compound’s unique substituents—a bulky benzylthio group and electron-withdrawing 4-chlorophenyl—distinguish it from other analogs and may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-chlorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S/c25-16-11-9-15(10-12-16)19-20-17(7-4-8-18(20)29)26-22-21(19)23(30)28-24(27-22)31-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,19H,4,7-8,13H2,(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTXLLNOTVPMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for creating 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves multistep organic synthesis, starting from easily available precursors like substituted anilines and benzylthiols. Typical conditions may include the use of base catalysts, high temperatures, and specific solvents.
Industrial Production Methods: Industrial synthesis generally mirrors laboratory methods but on a larger scale. This involves bulkier reactants and more sophisticated equipment to ensure a higher yield and purity. Automation and rigorous quality control are key components of industrial synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylthio Group
The benzylthio (-S-CH₂C₆H₅) moiety undergoes nucleophilic displacement under basic or acidic conditions. For example:
-
Reaction with Amines :
In ethanol with K₂CO₃, the thioether group is replaced by primary/secondary amines, yielding thioamide derivatives. -
Halogenation :
Treatment with Cl₂ or Br₂ in acetic acid replaces the benzylthio group with halogens (Cl/Br).
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylamine | EtOH, K₂CO₃, reflux | 2-(Ethylamino) derivative | 78% | |
| Cl₂ (gas) | AcOH, 50°C | 2-Chloro derivative | 85% |
Oxidation Reactions
The benzylthio group is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA:
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| 30% H₂O₂ | Sulfoxide | 4 hr | 92% |
| m-CPBA | Sulfone | 2 hr | 88% |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophilic substitution to the meta position. Notable reactions include:
-
Nitration :
HNO₃/H₂SO₄ introduces a nitro group at C3’ of the chlorophenyl ring . -
Sulfonation :
Fuming H₂SO₄ adds a sulfonic acid group at C3’ .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3’-Nitro derivative | 65% |
| Sulfonation | H₂SO₄ (fuming) | 3’-Sulfonic acid | 58% |
Formylation and Alkylation
The quinoline nitrogen participates in formylation or alkylation reactions:
-
Vilsmeier-Haack Formylation :
POCl₃/DMF introduces a formyl group at C9 : -
Benzylation :
Benzyl bromide in DMF with NaH adds a benzyl group to N1 .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Formylation | POCl₃/DMF, 0°C | C9-formyl derivative | 70% |
| Benzylation | Benzyl bromide, NaH, DMF | N1-benzyl derivative | 81% |
Ring Functionalization
The pyrimidinedione ring undergoes reductions or cross-couplings:
-
NaBH₄ Reduction :
Reduces the C4/C6 carbonyls to hydroxyl groups . -
Suzuki Coupling :
Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at C7 .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 4,6-Diol | 75% |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | C7-aryl derivative | 68% |
Photochemical Reactions
UV irradiation in methanol induces C-S bond cleavage, generating a thiyl radical intermediate that dimerizes or reacts with alkenes.
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione. Derivatives of quinoline and pyrimidine structures have shown promising activity against various cancer cell lines. For example, compounds with similar structural motifs have exhibited significant cytotoxic effects against human cancer cell lines such as HEPG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
Mechanisms of Action
The mechanisms underlying the anticancer properties often involve the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation. For instance, the inhibition of focal adhesion kinase (FAK) has been correlated with the anticancer activity of certain thiadiazole derivatives . Additionally, molecular docking studies have suggested that these compounds interact effectively with target proteins involved in cancer progression .
Neuroprotective Effects
Alzheimer's Disease Research
Compounds structurally related to this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The design of multi-target inhibitors that can simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) is a promising strategy. These inhibitors can improve cognitive function by increasing acetylcholine levels in the brain .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies may include:
- Condensation Reactions: Utilizing various amines and thiols to form the benzylthio group.
- Cyclization Processes: Employing cycloaddition reactions to construct the tetrahydropyrimidoquinoline framework .
Case Study: Anticancer Activity
In a study evaluating a series of quinoline derivatives for their anticancer properties:
- Compound Tested: A derivative structurally similar to this compound.
- Cell Lines Used: HEPG2 and MCF-7.
- Results: The compound exhibited an IC50 value of approximately 10 µM against HEPG2 cells and demonstrated significant apoptosis induction in treated cells .
Case Study: Neuroprotective Potential
A series of dithiocarbamate derivatives were designed to target AChE and MAO for Alzheimer's treatment:
Mechanism of Action
The compound’s effects are exerted through interactions at the molecular level:
Molecular Targets: : It may bind to specific enzymes or receptors, altering their function.
Pathways Involved: : Can modulate signaling pathways involved in cell growth, apoptosis, or inflammation, depending on the context.
Comparison with Similar Compounds
Substituent Variations
Pyrimidoquinoline derivatives differ primarily in substituents at positions 2 (thioether group) and 5 (aryl/heteroaryl group). Key analogs include:
Key Observations :
Key Observations :
Antifungal Activity
Anticancer Potential
- Pyrimidoquinolines broadly show anticancer activity via kinase inhibition or DNA intercalation .
- The benzylthio group in the target compound may improve tumor penetration compared to smaller thioethers .
Biological Activity
The compound 2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This class includes pyrimidine and quinoline derivatives that have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.88 g/mol. The structure incorporates both benzylthio and chlorophenyl groups which are significant in influencing its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antitumor Activity : Derivatives of pyrimido[4,5-b]quinolines have shown significant cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values ranging from 120 to 160 μM in MCF-7 breast cancer cells for similar compounds .
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the antimicrobial efficacy against various pathogens. Compounds with similar structures have demonstrated potent activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some pyrimidine derivatives have been noted for their ability to inhibit inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .
Antitumor Activity
A study conducted on pyrimido[4,5-b]quinoline derivatives indicated that modifications to the quinoline structure significantly affect their cytotoxic properties. The compound under review showed promising results in inhibiting cell proliferation in vitro.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(benzylthio)-... | MCF-7 | 150 |
| Similar derivative | MDA-MB-231 | 130 |
Antimicrobial Activity
In terms of antimicrobial efficacy, the compound was tested against several bacterial strains. The results indicated that it possesses notable antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 16 |
The mechanisms through which these compounds exert their biological effects include:
- DNA Intercalation : The quinoline moiety allows for intercalation into DNA strands which can disrupt replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in cancer cell proliferation and inflammation.
Case Studies
- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of various pyrimido[4,5-b]quinolines highlighted that structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The compound showed a significant reduction in cell viability at concentrations as low as 100 μM.
- Antimicrobial Efficacy : A comparative study on the antimicrobial properties of chlorophenyl-substituted pyrimidines revealed that the addition of electron-withdrawing groups like chlorine increased the antibacterial activity against resistant strains.
Q & A
Q. What are the standard synthetic methodologies for preparing 2-(benzylthio)-5-(4-chlorophenyl)tetrahydropyrimidoquinolinedione?
The compound is typically synthesized via multi-component reactions (MCRs) or microwave-assisted protocols. For example:
- Microwave-assisted synthesis involves cyclocondensation of 2-thioxopyrimido[4,5-b]quinoline intermediates with glycosyl derivatives under controlled temperature (80–120°C) to form acyclic nucleoside analogs .
- Multi-component reactions utilize Fe(DS)₃ as a Lewis acid-surfactant catalyst under ultrasound irradiation, enabling efficient cyclization with reduced reaction time (e.g., 2–4 hours) and improved yields (70–85%) .
- Alternative routes include condensation of 3-amino-2-mercapto-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with substituted benzyl halides .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1705 cm⁻¹, C-S at ~670 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., δ 1.88–2.36 ppm for CH₂ groups) and quaternary carbons (e.g., carbonyl at ~169 ppm) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for the 4-methoxyphenyl analog .
- GC-MS : Validates molecular weight and fragmentation patterns .
Q. Table 1: Representative Spectral Data (Compound 4b from )
| Technique | Key Peaks/Assignments |
|---|---|
| ¹H NMR (400 MHz) | δ 1.92–2.24 (m, 4H, CH₂), 3.24 (s, 6H, N-CH₃), 6.65–6.89 (m, 4H, Ar-H) |
| ¹³C NMR | 169.87 ppm (C=O), 148.30 ppm (aromatic C-Cl), 35.08 ppm (CH₂) |
| FT-IR | 1705 cm⁻¹ (C=O), 2962 cm⁻¹ (C-H aliphatic) |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Catalyst selection : Fe(DS)₃ in ultrasound-assisted reactions improves atom economy and reduces side products (e.g., from 60% to 85% yield) .
- Solvent systems : Polar aprotic solvents (e.g., DMF) under reflux enhance solubility of intermediates in multi-step syntheses .
- Temperature control : Microwave irradiation at 100°C minimizes decomposition of thermally sensitive intermediates .
- Purification : Column chromatography with n-hexane/EtOAc (8:1) effectively isolates the target compound from byproducts .
Q. How do computational models reconcile discrepancies in experimental structural data?
Discrepancies between theoretical (DFT calculations) and experimental (X-ray) data arise from:
- Conformational flexibility : Dynamic NMR studies reveal rotational barriers in the tetrahydropyrimidine ring .
- Crystal packing effects : X-ray data for 4c (4-methoxyphenyl derivative) show non-covalent interactions (e.g., π-stacking) that DFT models may underestimate .
- Solvent interactions : MD simulations predict solvation effects on tautomeric equilibria, which IR/NMR may not fully capture .
Q. What in vitro assays evaluate its biological activity, and how are contradictions addressed?
- Enzyme inhibition : Assessed via fluorescence-based assays targeting kinases or metabolic enzymes (e.g., IC₅₀ values for kinase inhibition in µM range) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) often show variance due to cell permeability differences. Normalization to logP values improves reproducibility .
- Data contradictions : Meta-analyses of IC₅₀ values across studies require standardization of assay conditions (e.g., pH, incubation time) .
Q. What strategies are employed to modify the core scaffold for structure-activity relationship (SAR) studies?
- Substituent variation : Introducing electron-withdrawing groups (e.g., 4-Cl, 3-NO₂) on the benzylthio moiety enhances electrophilicity and bioactivity .
- Ring functionalization : Spirocyclic derivatives (e.g., Scheme 21 in ) are synthesized via aza-Wittig reactions to probe steric effects .
- Hybrid scaffolds : Fusion with triazolo or thiadiazolo rings () modulates solubility and target affinity .
Methodological Challenges and Solutions
Q. How are regioselectivity issues addressed during heterocyclic ring formation?
- Directing groups : Use of 2-aminoquinoline-3-carboxamide directs cyclization to the pyrimido[4,5-b]quinoline core (Scheme 11 in ) .
- Lewis acid catalysts : ZnCl₂ promotes selective [1,3]-hydride shifts in spirocyclic derivatives .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while reflux conditions yield thermodynamically stable isomers .
Q. What analytical workflows validate synthetic intermediates with complex stereochemistry?
- Chiral HPLC : Resolves enantiomers of intermediates (e.g., 5-spiropyrimido derivatives) using amylose-based columns .
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons in crowded regions (e.g., tetrahydroquinoline ring) .
- Crystallography-guided synthesis : X-ray structures of analogs (e.g., 4c) inform synthetic adjustments to avoid steric clashes .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility in spectral data reporting?
- Standardized protocols : Adopt IUPAC guidelines for NMR solvent referencing (e.g., TMS at 0 ppm) and baseline correction in FT-IR .
- Open-data practices : Deposit raw spectral files in repositories (e.g., PubChem) for independent verification .
- Error analysis : Report confidence intervals for melting points (±1°C) and NMR coupling constants (±0.1 Hz) .
Q. What databases or tools are recommended for structural comparisons?
- PubChem : Provides experimental/computed properties (e.g., InChIKey, SMILES) for cross-validation .
- Cambridge Structural Database (CSD) : Houses X-ray data for pyrimidoquinoline analogs to guide synthetic planning .
- Gaussian/ORCA : Performs DFT calculations to predict NMR shifts and optimize reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
